D,L-TRYPTOPHAN METHYL ESTER, BENZALDIMINE
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Overview
Description
Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate typically involves the condensation of indole-3-carboxaldehyde with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The esterification step can be carried out using methanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The phenylmethylene group can be reduced to a phenylmethyl group using hydrogenation with palladium on carbon.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of methyl 3-(1H-indol-3-yl)-2-(phenylmethylamino)propanoate.
Substitution: Formation of 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoic acid.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylmethylene group can enhance the compound’s binding affinity to its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoic acid
- Methyl 3-amino-3-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate is unique due to the presence of both the indole ring and the phenylmethylene group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPJRXYSNSSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369492 |
Source
|
Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19779-75-0 |
Source
|
Record name | methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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